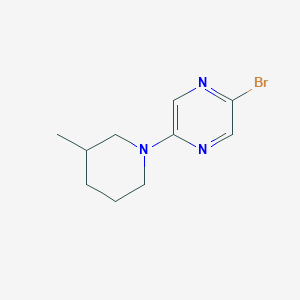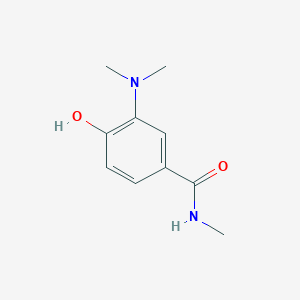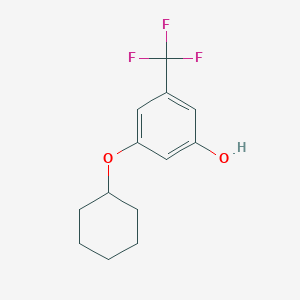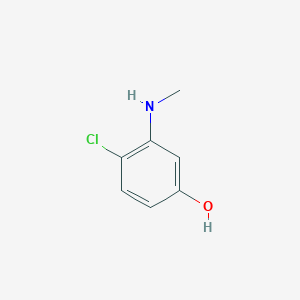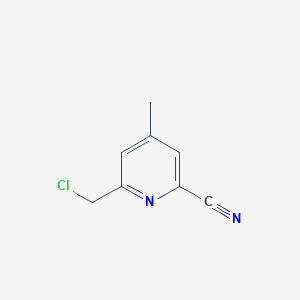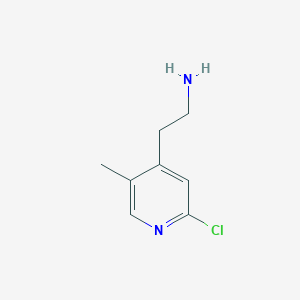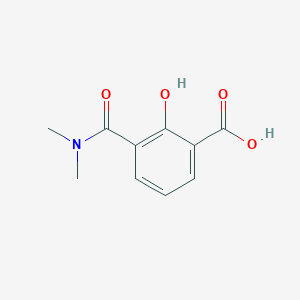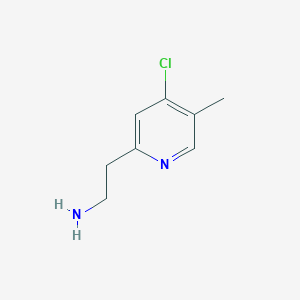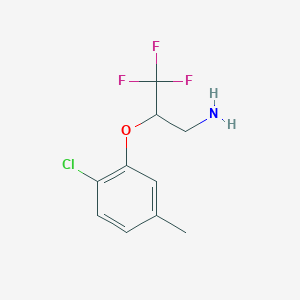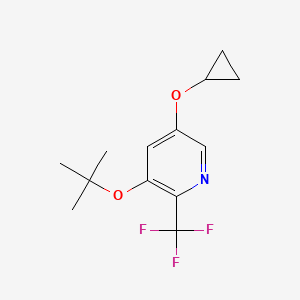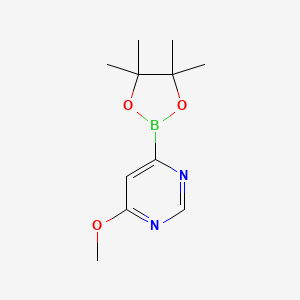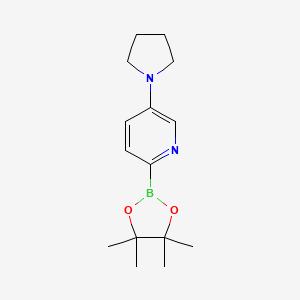
Tert-butyl (4-formyl-6-methylpyridin-2-YL)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate: is a heterocyclic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to a pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate typically involves the reaction of 4-formyl-6-methylpyridine with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl group on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (6-methylpyridin-2-yl)methylcarbamate
- Tert-butyl (4-chloropyridin-2-yl)methylcarbamate
Comparison:
- Tert-butyl (4-formyl-6-methylpyridin-2-yl)methylcarbamate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs.
- Tert-butyl (4-methylpyridin-2-yl)carbamate lacks the formyl group, making it less reactive in oxidation and reduction reactions.
- Tert-butyl (6-methylpyridin-2-yl)methylcarbamate has a different substitution pattern on the pyridine ring, affecting its chemical behavior.
- Tert-butyl (4-chloropyridin-2-yl)methylcarbamate contains a chloro group, which influences its reactivity in substitution reactions.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[(4-formyl-6-methylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-10(8-16)6-11(15-9)7-14-12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3,(H,14,17) |
InChI Key |
ZCQSCRACUVESFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
